(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran
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Overview
Description
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with a bromine atom and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Bromination: The tetrahydrofuran derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group.
Scientific Research Applications
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving brominated compounds.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The prop-2-yn-1-yloxy group can participate in covalent bonding with target proteins, while the bromine atom can engage in halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Chloro-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine.
(2R,3S)-3-Iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with an iodine atom instead of bromine.
(2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,3S)-3-Bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran lies in its specific combination of functional groups and stereochemistry, which can impart distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom and the prop-2-yn-1-yloxy group provides opportunities for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C7H9BrO2 |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
(2R,3S)-3-bromo-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
AWULWFRVGOGUEH-BQBZGAKWSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@H](CCO1)Br |
Canonical SMILES |
C#CCOC1C(CCO1)Br |
Origin of Product |
United States |
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